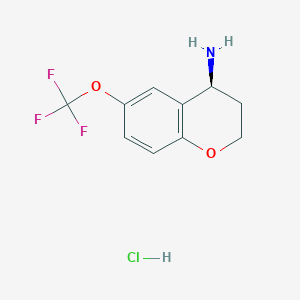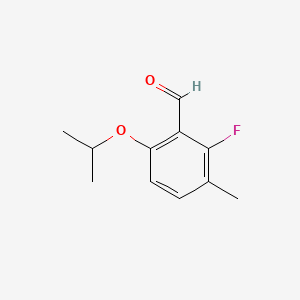
2-Fluoro-6-isopropoxy-3-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-isopropoxy-3-methylbenzaldehyde is an organic compound with the molecular formula C11H13FO2 It is a derivative of benzaldehyde, featuring a fluorine atom, an isopropoxy group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-isopropoxy-3-methylbenzaldehyde typically involves the introduction of the fluorine atom, isopropoxy group, and methyl group onto the benzaldehyde core. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzaldehyde ring. The isopropoxy group can be added through an etherification reaction, and the methyl group can be introduced via Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions. The use of catalysts, temperature control, and purification steps are crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-isopropoxy-3-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: 2-Fluoro-6-isopropoxy-3-methylbenzoic acid.
Reduction: 2-Fluoro-6-isopropoxy-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-6-isopropoxy-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Fluoro-6-isopropoxy-3-methylbenzaldehyde exerts its effects depends on the specific reaction or application. In general, the aldehyde group is highly reactive and can participate in various chemical transformations. The fluorine atom can influence the compound’s reactivity and stability, while the isopropoxy and methyl groups can affect its solubility and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-methylbenzaldehyde
- 2-Fluoro-3-methoxybenzaldehyde
- 2-Fluoro-6-methylbenzaldehyde
Uniqueness
2-Fluoro-6-isopropoxy-3-methylbenzaldehyde is unique due to the presence of both the isopropoxy and methyl groups, which can significantly influence its chemical properties and reactivity compared to other similar compounds. This makes it a valuable compound for specific applications where these properties are desired.
Properties
Molecular Formula |
C11H13FO2 |
|---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
2-fluoro-3-methyl-6-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C11H13FO2/c1-7(2)14-10-5-4-8(3)11(12)9(10)6-13/h4-7H,1-3H3 |
InChI Key |
HSWMXEMBRDFROT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC(C)C)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4aR,10aS)-8-bromo-1,4,4a,10a-tetrahydropyrano[4,3-b]chromen-10(3H)-one](/img/structure/B14030980.png)
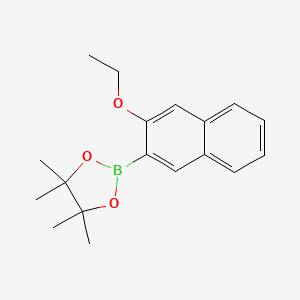
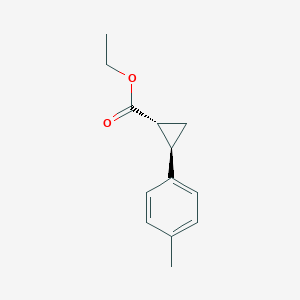
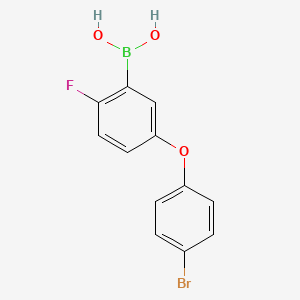
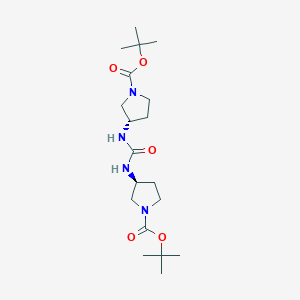

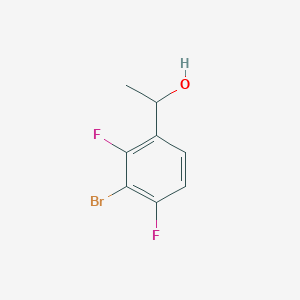
![(4S,5R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-6-[[(4S,5R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B14031045.png)
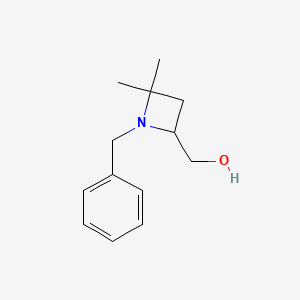
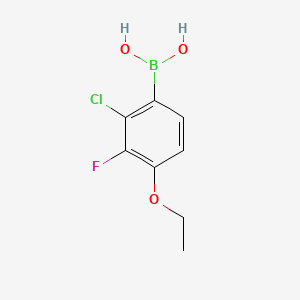
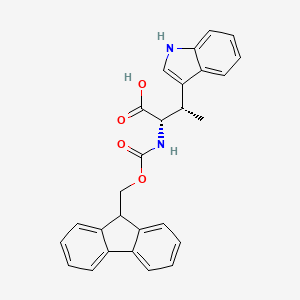

![tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B14031081.png)
